N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by electrophilic cyclization to form the benzothiophene ring . The hydroxyl and sulfonamide groups are then introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions .
Major Products
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with similar structural features and applications in organic electronics.
2-(benzo[b]thiophen-2-yl)pyridine: Shares the benzothiophene core and is used in similar research and industrial applications.
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which enhances its biological activity and stability. This makes it a valuable compound for developing new therapeutic agents and advanced materials .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVOBFDAXUQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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